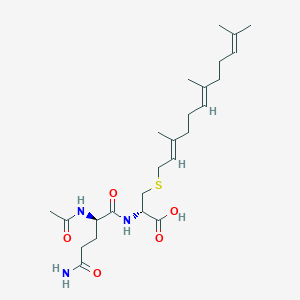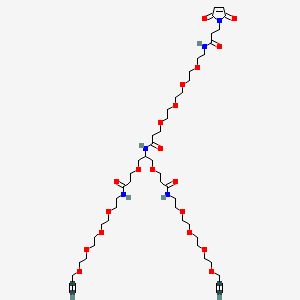
Carbamic acid, thio-, S,S'-(2-(dimethylamino)trimethylene) ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kartocid is a chemical compound known for its unique properties and applications in various fields. It is often used in scientific research and industrial processes due to its reactivity and versatility. The compound’s structure and functional groups make it a valuable substance for a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kartocid typically involves several steps, starting with the preparation of the necessary precursors. One common method involves the reaction of hexahydro-2H-azepin-2-one with copper dichloride. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, Kartocid is produced on a larger scale using optimized processes to maximize yield and purity. The industrial production methods often involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Kartocid undergoes several types of chemical reactions, including:
Oxidation: Kartocid can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Kartocid can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving Kartocid often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Kartocid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Kartocid is employed in biochemical assays and as a probe for studying biological processes.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: Kartocid is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Kartocid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which Kartocid is used.
Comparison with Similar Compounds
Kartocid can be compared with other similar compounds to highlight its uniqueness:
Hexahydro-2H-azepin-2-one: A precursor used in the synthesis of Kartocid.
Copper dichloride: Another compound involved in the preparation of Kartocid.
Kartocid’s unique properties and reactivity make it a valuable compound in various fields, distinguishing it from other similar substances.
Properties
Molecular Formula |
C18H33Cl2CuN3O3 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
azepan-2-one;dichlorocopper |
InChI |
InChI=1S/3C6H11NO.2ClH.Cu/c3*8-6-4-2-1-3-5-7-6;;;/h3*1-5H2,(H,7,8);2*1H;/q;;;;;+2/p-2 |
InChI Key |
IPLDUAFIYUHUET-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.Cl[Cu]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11929886.png)

![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)

![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)
![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)



